4-[4-(1,3-benzoxazol-2-yloxy)piperidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one
Description
4-[4-(1,3-Benzoxazol-2-yloxy)piperidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a structurally complex molecule featuring a pyrrolidin-2-one core substituted with a 3,4-dimethylphenyl group and a piperidine-linked 1,3-benzoxazole moiety. Pyrrolidin-2-one derivatives are widely studied for their diverse pharmacological properties, including antiarrhythmic, antihypertensive, and receptor-binding activities .
Properties
IUPAC Name |
4-[4-(1,3-benzoxazol-2-yloxy)piperidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-16-7-8-19(13-17(16)2)28-15-18(14-23(28)29)24(30)27-11-9-20(10-12-27)31-25-26-21-5-3-4-6-22(21)32-25/h3-8,13,18,20H,9-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSUYZIZYFWJJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)OC4=NC5=CC=CC=C5O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,3-benzoxazol-2-yloxy)piperidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the reaction of 2-aminophenol with aldehydes or ketones under acidic conditions to form the benzoxazole ring . The piperidine ring can be synthesized from piperidine-4-carboxylic acid and various halogen derivatives . The final step involves the coupling of these intermediates with the pyrrolidinone ring, which can be synthesized from pyrrolidine derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, such as nanocatalysts or metal catalysts, and optimizing reaction times and temperatures .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1,3-benzoxazol-2-yloxy)piperidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Key Properties
- Molecular Formula : C20H24N2O3
- Molecular Weight : 340.42 g/mol
- Chemical Structure : The compound's structure allows for diverse interactions with biological targets.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, particularly in treating neurological disorders. Its ability to interact with specific molecular targets suggests it may modulate enzyme activity or receptor functions.
Case Studies :
- Neuroprotective Effects : Research has indicated that derivatives of this compound may exhibit neuroprotective properties in models of neurodegeneration.
- Antidepressant Activity : Preliminary studies suggest potential antidepressant effects through modulation of neurotransmitter systems.
The biological activity of 4-[4-(1,3-benzoxazol-2-yloxy)piperidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one has been explored in various contexts:
- Antimicrobial Properties : Some studies have shown that compounds with similar structures exhibit antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli.
- Anticancer Potential : Investigations into the anticancer properties have revealed that certain derivatives could inhibit cancer cell proliferation in vitro.
Industrial Applications
In addition to its medicinal applications, this compound is also being explored for use in developing new materials with specific chemical properties. Its structural features make it a candidate for creating polymers or other materials with enhanced functionalities.
Mechanism of Action
The mechanism of action of 4-[4-(1,3-benzoxazol-2-yloxy)piperidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzoxazole ring is known to interact with enzymes and receptors in the body, potentially modulating their activity. The piperidine and pyrrolidinone rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with several classes of bioactive molecules:
- Pyrrolidin-2-one derivatives: Compounds like 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (pKi = 7.13 for α1-adrenoceptors) highlight the importance of arylpiperazine substituents in receptor binding . In contrast, the target compound replaces the arylpiperazine with a benzoxazolyloxy-piperidine group, which may alter steric and electronic interactions.
- Benzoxazole-containing analogs: The benzoxazole moiety is structurally distinct from benzimidazol-2-one derivatives (e.g., anti-leukemic pyrroloquinoxaline compounds in ).
- Substituent effects : The 3,4-dimethylphenyl group on the pyrrolidin-2-one core differs from halogenated phenyl groups (e.g., 2-chloro or 4-chloro substituents in ). Methyl groups may enhance lipophilicity and membrane permeability but reduce polar interactions compared to halogens .
Pharmacological and Functional Comparison
Key differences in activity and properties among analogs:
- Receptor binding: Halogenated phenyl groups (e.g., 2-chloro) in pyrrolidin-2-one derivatives enhance α1-adrenoceptor affinity, while the target compound’s dimethylphenyl group may prioritize lipophilicity over direct receptor interactions .
- Anti-leukemic activity: Pyrroloquinoxaline analogs with iodinated or phenyl groups () demonstrate the role of aromatic stacking in cytotoxicity, suggesting the benzoxazole in the target compound could confer similar properties .
- Physicochemical properties : The benzoxazole’s planar structure may improve solubility compared to bulkier benzimidazol-2-one derivatives, though methyl groups on the phenyl ring could reduce aqueous solubility .
Methodological Considerations for Comparison
For example:
- Electron-withdrawing vs. electron-donating groups : Halogens (e.g., Cl) in enhance receptor affinity via polar interactions, while methyl groups in the target compound may favor hydrophobic binding pockets .
- Scaffold rigidity : The benzoxazole’s rigidity (vs. flexible piperazine chains in ) could limit conformational adaptability, affecting target engagement .
Notes
Data limitations : Direct pharmacological data for the target compound are unavailable; comparisons rely on structural analogs.
Substituent impact : The 3,4-dimethylphenyl and benzoxazole groups likely modulate bioavailability and target selectivity differently than halogens or piperazines .
Methodological diversity : Combining spectrofluorometry and tensiometry (as in ) could help characterize the compound’s critical micelle concentration (CMC) and aggregation behavior, though this is speculative .
Biological Activity
The compound 4-[4-(1,3-benzoxazol-2-yloxy)piperidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a complex organic molecule characterized by a unique combination of benzoxazole, piperidine, and pyrrolidinone ring systems. This structural complexity suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 433.50 g/mol. The compound features several functional groups that may contribute to its biological activity, including:
- Benzoxazole ring : Known for its interaction with various biological targets.
- Piperidine ring : Often involved in enhancing binding affinity to receptors.
- Pyrrolidinone moiety : May influence the compound's pharmacokinetic properties.
The biological activity of the compound is hypothesized to involve interactions with specific molecular targets within biological systems. The benzoxazole component is particularly noted for its ability to modulate enzyme and receptor activities, potentially influencing pathways related to neurological functions and other physiological processes. The piperidine and pyrrolidinone rings may enhance the overall binding affinity and specificity of the compound towards these targets.
Neuropharmacological Effects
Given the structural characteristics of the compound, it may exhibit neuropharmacological effects. Compounds with similar frameworks have been investigated for their roles as orexin receptor modulators, which are crucial in regulating sleep-wake cycles and appetite . This suggests that our compound could potentially influence these pathways, warranting further investigation into its effects on neurological disorders.
Anthelmintic Activity
Recent studies have highlighted the importance of screening chemical libraries for anthelmintic activity using model organisms like Caenorhabditis elegans. While specific data on this compound's anthelmintic effects are not yet available, its structural features may indicate potential efficacy against parasitic infections .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization methods for this compound?
- Methodology : The compound can be synthesized via multi-step reactions, typically involving coupling of the benzoxazole-piperidine fragment with the pyrrolidin-2-one core. Key steps include nucleophilic substitution (e.g., piperidine-benzoxazole linkage) and carbonyl coupling (e.g., using EDCI/HOBt). Purification via column chromatography and characterization by /-NMR, high-resolution mass spectrometry (HRMS), and HPLC (≥95% purity) are critical . Thermal stability analysis (TGA/DSC) and crystallography (SHELX refinement) can confirm structural integrity .
Q. How is the compound’s structural conformation validated?
- Methodology : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Data collection at low temperature (100 K) with Mo-Kα radiation improves resolution. Hydrogen bonding and π-π stacking interactions should be analyzed to validate stability . For non-crystalline samples, DFT calculations (e.g., Gaussian) paired with spectroscopic data (IR, Raman) provide conformational insights .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology : Acetylcholinesterase (AChE) inhibition assays (Ellman’s method) at 412 nm are recommended for neuroactivity profiling. Use donepezil as a positive control. Cytotoxicity screening (MTT assay) in neuronal cell lines (e.g., SH-SY5Y) at 1–100 µM concentrations identifies therapeutic windows .
Advanced Research Questions
Q. How to design molecular docking and dynamics studies for target binding analysis?
- Methodology : Dock the compound into AChE (PDB: 4EY7) using Glide (Schrödinger) in extra-precision (XP) mode. Prioritize poses with strong interactions (e.g., π-cation with Trp286, hydrogen bonds with catalytic triad). For dynamics, run 100 ns MD simulations (AMBER/GROMACS) with explicit solvent. Calculate binding free energy via MM-PBSA and validate stability through RMSD/RMSF plots .
Q. What strategies guide structure-activity relationship (SAR) studies?
- Methodology : Systematically modify substituents:
- Benzoxazole moiety : Replace with benzimidazole or indole to test π-stacking.
- Pyrrolidin-2-one core : Introduce methyl/ethoxy groups to modulate steric effects.
- 3,4-Dimethylphenyl : Substitute with methoxy or halogens for electronic effects.
Evaluate changes via IC comparisons and docking scores. Prioritize derivatives with >50% activity retention .
Q. How to develop a 3D-QSAR model for activity prediction?
- Methodology : Use CoMFA/CoMSIA (SYBYL) with 18+ analogs. Align molecules to a common scaffold (e.g., pyrrolidin-2-one), and generate steric/electrostatic fields. Validate models with cross-validation () and external test sets (). Apply the model to predict IC for novel derivatives .
Q. How to resolve contradictions in bioactivity data across studies?
- Methodology : Cross-validate assay conditions (e.g., enzyme source, pH). For inconsistent IC values, re-test under standardized protocols. Use orthogonal methods (e.g., SPR for binding affinity, cellular thermal shift assays for target engagement) to confirm activity .
Q. What protocols assess stability under physiological conditions?
- Methodology : Conduct forced degradation studies:
- Acidic/alkaline : Incubate in 0.1M HCl/NaOH at 37°C for 24h.
- Oxidative : Treat with 3% HO.
- Photolytic : Expose to UV light (ICH Q1B).
Monitor degradation via LC-MS and quantify stable metabolites .
Q. How to design in vivo studies for neuropharmacological evaluation?
- Methodology : Use a randomized block design with Alzheimer’s rodent models (e.g., scopolamine-induced amnesia). Administer 5–20 mg/kg orally, and assess cognitive improvement via Morris water maze or passive avoidance. Include positive controls (donepezil) and measure brain AChE levels post-sacrifice .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
